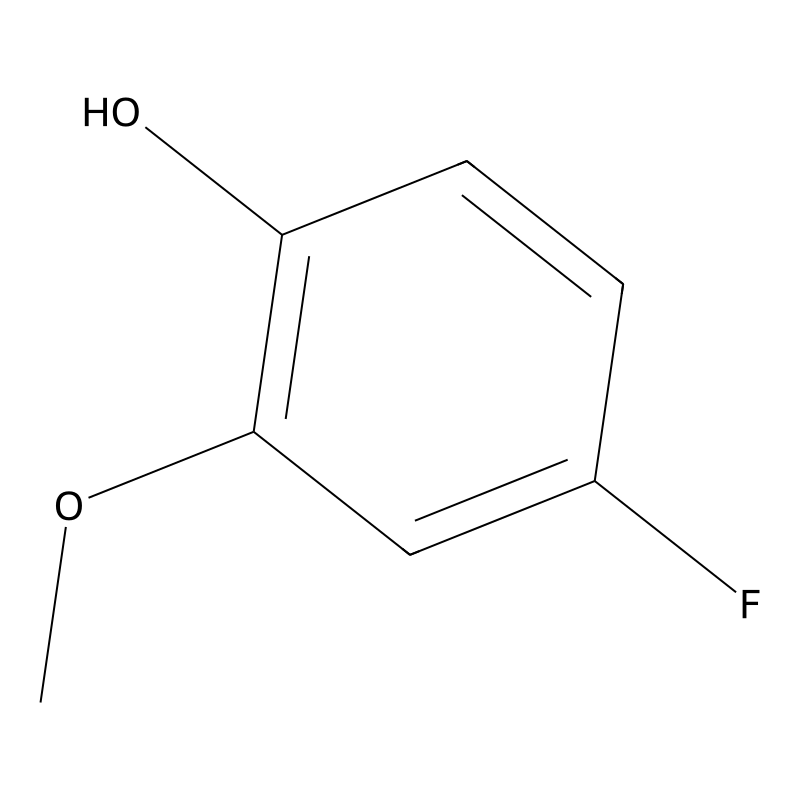

4-Fluoro-2-methoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Fluoro-2-methoxyphenol (CAS 450-93-1) is a specialized fluorinated methoxy-substituted catechol analog, typically presenting as a light yellow to brown clear liquid at room temperature . As a highly functionalized building block, it combines the structural features of guaiacol with a strategically placed para-fluorine atom. This specific substitution pattern makes it a critical precursor for synthesizing 4-halo-masked o-benzoquinones (MOBs), advanced pharmaceutical active ingredients (APIs), and specialty fluorinated polyphenols . For procurement teams, its value lies in providing both the ortho-directing methoxy group for regioselective reactions and the para-fluorine atom for metabolic stability and electronic modulation—a dual-functionality that cannot be achieved with simpler, unfunctionalized phenols .

Attempting to substitute 4-fluoro-2-methoxyphenol with either unfluorinated guaiacol (2-methoxyphenol) or 4-fluorophenol results in immediate synthetic and functional failures . Substituting with guaiacol leaves the para-position vulnerable to rapid cytochrome P450-mediated oxidative metabolism in pharmaceutical applications, and leads to uncontrolled dimerization during hypervalent iodine oxidation rather than forming stable masked o-benzoquinones [1]. Conversely, substituting with 4-fluorophenol removes the ortho-methoxy group, fundamentally altering the molecule's hydrogen-bonding profile, eliminating its ability to form ortho-quinones, and drastically changing the regioselectivity of downstream electrophilic aromatic substitutions . Procurement must secure this exact dual-substituted compound to maintain both metabolic resistance and ortho-quinone precursor viability.

Complete Suppression of Dimerization in Masked o-Benzoquinone Synthesis

During the synthesis of masked o-benzoquinones (MOBs) via hypervalent iodine-mediated oxidation (e.g., using phenyliodine diacetate in methanol), the stability of the intermediate is critical. 4-Fluoro-2-methoxyphenol converts into a highly stable 4-fluoro-MOB that resists dimerization under standard reaction conditions [1]. In stark contrast, unhalogenated guaiacol derivatives often suffer from rapid dimerization and degradation, severely reducing the yield of the active diene. The stability of the 4-fluoro-MOB allows for its direct isolation and subsequent high-yield participation in normal and inverse electron-demand Diels-Alder cycloadditions [2].

| Evidence Dimension | Intermediate stability and dimerization rate |

| Target Compound Data | Forms stable 4-fluoro-MOBs with no observable dimerization |

| Comparator Or Baseline | Unsubstituted guaiacol (forms highly reactive MOBs prone to rapid dimerization) |

| Quantified Difference | Complete suppression of oligomeric byproducts, enabling high isolated yields of monomeric cycloadducts |

| Conditions | Oxidation with phenyliodine diacetate in methanol, followed by[4+2] cycloaddition |

Procuring the 4-fluoro derivative is mandatory for scaling up Diels-Alder syntheses of bicyclo[2.2.2]octenones without massive yield losses to dimerization.

Metabolic Blocking via Para-Fluorination

In medicinal chemistry, the para-position of phenolic and anisole rings is a primary site for Phase I oxidative metabolism by cytochrome P450 enzymes. By utilizing 4-fluoro-2-methoxyphenol instead of standard guaiacol, chemists install a robust C-F bond (approx. 116 kcal/mol) directly at this metabolic soft spot . This substitution effectively blocks para-hydroxylation while maintaining a steric profile similar to a hydrogen atom (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H). This modification substantially extends the metabolic half-life of derived active pharmaceutical ingredients (APIs) compared to their unfluorinated analogs [1].

| Evidence Dimension | Para-position oxidative metabolic stability |

| Target Compound Data | C-F bond (116 kcal/mol) completely blocks para-hydroxylation |

| Comparator Or Baseline | Guaiacol (C-H bond, highly susceptible to P450 oxidation) |

| Quantified Difference | Significant extension of API metabolic half-life and reduction of toxic reactive metabolite formation |

| Conditions | In vivo or microsomal stability assays for downstream API derivatives |

Buyers in pharmaceutical development must select this fluorinated building block to ensure downstream drug candidates survive hepatic first-pass metabolism.

Modulation of Phenolic Acidity and Nucleophilicity

The strongly electron-withdrawing nature of the para-fluorine atom alters the electronic landscape of the phenol group. While unsubstituted guaiacol possesses a pKa of 9.98, the inductive effect of the fluorine atom slightly increases the acidity of the hydroxyl group, analogous to the shift observed between phenol and 4-fluorophenol (pKa 9.89) . This subtle but important shift alters the deprotonation kinetics and the nucleophilicity of the resulting phenoxide ion during Williamson ether syntheses or alkylation reactions. Process chemists must account for this when transitioning from guaiacol-based models to the fluorinated target.

| Evidence Dimension | Phenolic pKa and phenoxide reactivity |

| Target Compound Data | Enhanced acidity due to para-fluorine inductive electron withdrawal |

| Comparator Or Baseline | Guaiacol (pKa 9.98 at 25°C) |

| Quantified Difference | Lowered pKa requiring optimized base equivalents and altering alkylation kinetics |

| Conditions | Base-catalyzed etherification or nucleophilic substitution reactions |

Process engineers must adjust base stoichiometry and solvent selection when substituting this compound into legacy guaiacol-based synthetic workflows.

Synthesis of Fluorinated Bicyclo[2.2.2]octenones via Diels-Alder Cycloadditions

Because 4-fluoro-2-methoxyphenol forms highly stable masked o-benzoquinones (MOBs) that resist dimerization, it is the optimal precursor for synthesizing complex fluorinated bicyclic scaffolds. It is widely procured for use in normal and inverse electron-demand Diels-Alder reactions with electron-deficient dienophiles, providing high yields of functionalized bicyclo[2.2.2]octenones without oligomeric waste [1].

Development of Metabolically Stable Pharmaceutical APIs

In drug discovery, this compound is procured to introduce a guaiacol-like pharmacophore that is strictly resistant to cytochrome P450-mediated para-hydroxylation. The para-fluorine atom acts as an essential metabolic block, making it a critical starting material for analgesics, anti-inflammatory drugs, and kinase inhibitors where extended pharmacokinetic half-lives are required .

Production of Hydrophobic and Low-Dielectric Polyphenols

4-Fluoro-2-methoxyphenol serves as a specialized monomer for the synthesis of poly(4-fluoro-2-methoxyphenol). The direct incorporation of fluorine onto the polymer backbone reduces polarizability and surface energy, making this compound an essential procurement target for materials scientists developing advanced moisture-resistant coatings or low-dielectric resins .

XLogP3

GHS Hazard Statements

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types